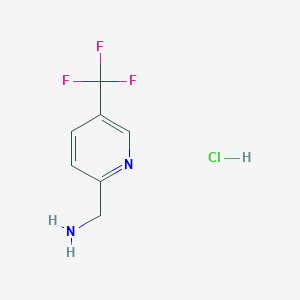

(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;/h1-2,4H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHWBMLTSDYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590042 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871826-12-9 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a key building block in the development of targeted therapeutics. Notably, this compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of the p70S6 kinase (p70S6K), a key regulator of cell growth, proliferation, and survival. This document aims to equip researchers and drug development professionals with the essential knowledge required to effectively utilize this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a methanamine hydrochloride group at the 2-position. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, significantly influences the electronic properties and metabolic stability of the molecule, making it a valuable moiety in drug design.[2][3]

A summary of its key chemical and physical properties is presented in Table 1. It is important to note that while some experimental data is available for the free base, specific measured values for the hydrochloride salt, such as melting point and solubility, are not widely reported in the literature and the data presented are primarily from computational predictions or supplier information.

Table 1: Chemical and Physical Properties of this compound and its Free Base

| Property | This compound | (5-(Trifluoromethyl)pyridin-2-yl)methanamine (Free Base) |

| CAS Number | 871826-12-9[4] | 164341-39-3[5] |

| Molecular Formula | C₇H₈ClF₃N₂[4] | C₇H₇F₃N₂[5] |

| Molecular Weight | 212.60 g/mol [6] | 176.14 g/mol [5] |

| Appearance | Solid[1] | Colorless to light yellow liquid (Predicted)[2] |

| Melting Point | Not Reported | Not Reported |

| Boiling Point | Not Reported | 200.3 ± 35.0 °C (Predicted)[2] |

| Solubility | Not Reported | Not Reported |

| pKa | Not Reported | 8.27 ± 0.39 (Predicted)[2] |

| Density | Not Reported | 1.293 ± 0.06 g/cm³ (Predicted)[2] |

Experimental Protocols

Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

A method for the synthesis of the free base, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, has been described in the patent literature. The following protocol is adapted from this information and outlines a potential synthetic route.

Reaction Scheme:

Materials:

-

2-Cyano-5-(trifluoromethyl)pyridine

-

Raney Nickel

-

Methanol

-

Ammonia

-

Hydrogen gas

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

A solution of 2-cyano-5-(trifluoromethyl)pyridine in methanol saturated with ammonia is prepared in a high-pressure autoclave.

-

A catalytic amount of Raney Nickel is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is then subjected to hydrogenation at a pressure of approximately 50 psi and a temperature of 50 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst. The filter cake should be handled with care as Raney Nickel can be pyrophoric.

-

The filtrate is concentrated under reduced pressure to yield the crude (5-(Trifluoromethyl)pyridin-2-yl)methanamine.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Conversion to this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Materials:

-

(5-(Trifluoromethyl)pyridin-2-yl)methanamine

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)

Procedure:

-

The purified (5-(Trifluoromethyl)pyridin-2-yl)methanamine is dissolved in a minimal amount of anhydrous diethyl ether.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an anhydrous solvent is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a solid.

Workflow for Synthesis and Purification:

Spectral Data (Predicted and Representative)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the methanamine group. The coupling patterns of the aromatic protons can confirm the substitution pattern.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the N-H bonds of the amine and the hydrochloride salt, C-H bonds of the aromatic ring and methylene group, C-N bonds, and the strong C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Biological Activity and Role in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active molecules. Its primary reported application is in the preparation of azaquinazolinecarboxamide derivatives that act as inhibitors of p70S6 kinase (p70S6K).[2]

The p70S6K Signaling Pathway

The p70S6 kinase is a serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer, making it an important therapeutic target.

Upstream Regulation:

-

Growth Factors and Mitogens: Stimuli such as insulin-like growth factor 1 (IGF-1) and interleukin-6 (IL-6) activate receptor tyrosine kinases, leading to the activation of PI3K.[1][9]

-

PI3K/AKT/mTOR Axis: Activated PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. AKT can then activate mTOR complex 1 (mTORC1), a key upstream activator of p70S6K.[7]

Downstream Effects:

-

Protein Synthesis: Activated p70S6K phosphorylates the 40S ribosomal protein S6 (RPS6), which enhances the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.[7][10]

-

Cell Survival: p70S6K can phosphorylate and inactivate the pro-apoptotic protein BAD, thus promoting cell survival.[1]

-

Cell Cycle Progression: The activity of p70S6K is required for the progression of the cell cycle through the G1 phase.[10]

Logical Flow of the p70S6K Signaling Pathway:

Role in the Synthesis of p70S6K Inhibitors

The amine group of (5-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a key nucleophile in the construction of more complex molecules. In the synthesis of azaquinazolinecarboxamide-based p70S6K inhibitors, it is likely involved in a crucial bond-forming reaction to create the final inhibitor scaffold. The trifluoromethylpyridine moiety of the molecule likely contributes to the binding affinity and selectivity of the inhibitor for the p7o S6K active site, as well as improving its pharmacokinetic properties.

Experimental Workflow for Inhibitor Screening:

Conclusion

This compound is a valuable and versatile building block for the synthesis of targeted therapeutics, particularly inhibitors of the p70S6K signaling pathway. Its unique chemical structure, conferred by the trifluoromethyl group, offers advantages in drug design. While a comprehensive set of experimentally determined physical and spectral data is not yet widely available, this technical guide provides a solid foundation of its known properties, synthetic methodologies, and biological relevance. Further research to fully characterize this compound and explore its potential in other therapeutic areas is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound, CasNo.871826-12-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS Number: 871826-12-9) is a pivotal building block in contemporary medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted cancer therapies through the inhibition of the PI3K/mTOR signaling pathway.

Chemical and Physical Properties

A summary of the known quantitative data for this compound and its corresponding free base is presented below. This information is crucial for its application in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 871826-12-9 | N/A |

| Molecular Formula | C₇H₈ClF₃N₂ | [1][2] |

| Molecular Weight | 212.60 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Melting Point | Data not available for the hydrochloride salt. The free base, 2-Amino-5-(trifluoromethyl)pyridine, has a melting point of 45-49 °C. | N/A |

| Boiling Point | Data not available for the hydrochloride salt. The free base has a predicted boiling point of 200.3±35.0 °C. | [4] |

| Solubility | Data not available. The free base is soluble in methanol. | [5] |

| pKa (free base) | 8.27±0.39 (Predicted) | [4] |

Table 1: Physical and Chemical Properties

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a corresponding nitrile precursor, followed by salt formation. The following protocol is adapted from established methods for the synthesis of similar pyridine derivatives.

Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

This procedure outlines the catalytic hydrogenation of 2-cyano-5-(trifluoromethyl)pyridine.

Materials:

-

2-cyano-5-(trifluoromethyl)pyridine

-

Raney Nickel (catalyst)

-

Methanol (solvent)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, a solution of 2-cyano-5-(trifluoromethyl)pyridine in methanol is prepared.

-

A catalytic amount of Raney Nickel is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 3-5 bar) at a controlled temperature (e.g., 50-70 °C).

-

The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The filtrate, containing the desired product, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, is concentrated under reduced pressure to yield the crude product.

Formation of the Hydrochloride Salt

-

The crude (5-(Trifluoromethyl)pyridin-2-yl)methanamine is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution of the amine.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a solid.

Caption: Synthetic workflow for the preparation of the target compound.

Role in Drug Discovery: Targeting the PI3K/mTOR Pathway

Derivatives of (5-(Trifluoromethyl)pyridin-2-yl)methanamine have emerged as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.

Inhibitors derived from (5-(Trifluoromethyl)pyridin-2-yl)methanamine can be designed to bind to the ATP-binding pocket of PI3K and/or mTOR, thereby blocking their kinase activity. This inhibition leads to a downstream cascade of events, including the suppression of cell proliferation and the induction of apoptosis in cancer cells.

References

- 1. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]

- 5. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often sought after in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and characterization of this compound.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Formula | C₇H₈ClF₃N₂ | [PubChem][1] |

| Molecular Weight | 212.60 g/mol | [PubChem][1] |

| CAS Number | 871826-12-9 | [PubChem][1] |

| IUPAC Name | [5-(trifluoromethyl)-2-pyridinyl]methanamine;hydrochloride | [PubChem][1] |

| Synonyms | 2-(Aminomethyl)-5-(trifluoromethyl)pyridine hydrochloride | [PubChem][1] |

Synthesis and Characterization

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a general synthetic approach for the free base, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, involves the reduction of a nitrile precursor. The subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

The structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques.

Analytical Workflow for Structure Elucidation

Caption: General workflow for the synthesis and structural elucidation of a chemical compound.

Spectroscopic Data and Interpretation

While specific, experimentally obtained spectra for this compound are not publicly available, this section outlines the expected data and their interpretation based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine-H3 | ~7.8 | d | J ≈ 8 |

| Pyridine-H4 | ~8.0 | dd | J ≈ 8, 2 |

| Pyridine-H6 | ~8.8 | d | J ≈ 2 |

| Methylene-CH₂ | ~4.2 | s | - |

| Amine-NH₃⁺ | Broad singlet | - | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | ~155 |

| Pyridine-C3 | ~122 |

| Pyridine-C4 | ~135 (q, J ≈ 4 Hz) |

| Pyridine-C5 | ~128 (q, J ≈ 33 Hz) |

| Pyridine-C6 | ~148 |

| Methylene-CH₂ | ~45 |

| Trifluoromethyl-CF₃ | ~124 (q, J ≈ 272 Hz) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200-2800 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=N, C=C stretch (pyridine) | 1600-1450 | Medium-Strong |

| C-F stretch | 1350-1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 176.06.

Biological Significance and Potential Signaling Pathways

Trifluoromethylpyridine derivatives are prevalent in pharmaceuticals and agrochemicals due to their enhanced biological activities.[2] While specific signaling pathways for this compound have not been elucidated, compounds with similar structural motifs have been investigated for various therapeutic applications.

Derivatives of 2-aminopyridine have shown a broad range of biological activities, including antimicrobial and anticancer effects.[3][4] The trifluoromethyl group can enhance the potency of these compounds. For instance, trifluoromethylpyridine moieties are found in compounds designed to inhibit kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Dysregulation of these pathways is a hallmark of cancer.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a derivative of the title compound as a kinase inhibitor.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this specific compound are not available in the public domain. The following are generalized protocols for the analytical techniques described.

General Protocol for NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals.

General Protocol for FTIR Spectroscopy

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in the desired mass range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of synthesis and spectroscopic analysis. While specific experimental data for this compound is not publicly available, the established principles of NMR, FTIR, and mass spectrometry provide a robust framework for its characterization. The trifluoromethylpyridine moiety suggests its potential as a biologically active molecule, warranting further investigation into its pharmacological properties and mechanisms of action.

References

- 1. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

The Rise of a Privileged Scaffold: A Technical Guide to Trifluoromethylpyridine Derivatives in Drug Discovery

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among the most impactful fluorinated motifs, the trifluoromethylpyridine (TFMP) core has emerged as a "privileged scaffold," bestowing molecules with a unique combination of physicochemical properties that enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of trifluoromethylpyridine derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey of trifluoromethylated aromatics began in 1898 with Swarts' synthesis of benzotrifluoride.[1][4] However, it was not until 1947 that the first trifluoromethylpyridine was reported, created through a process of chlorination and fluorination of picoline.[1][4] The demand for these derivatives has seen a steady and significant increase over the past three decades, driven by their successful application in high-value commercial products.[5] The first major commercial success was the herbicide Fluazifop-butyl, introduced in 1982, which solidified the importance of the TFMP moiety in the agrochemical industry.[1][4][6] Since then, over 20 TFMP-containing agrochemicals and at least five pharmaceuticals have received market approval, with many more candidates currently in clinical trials.[1][4][6]

Physicochemical and Pharmacokinetic Advantages

The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity dramatically influence a molecule's characteristics.[7]

Key advantages of incorporating a TFMP moiety include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life.[7]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, enhancing absorption and tissue penetration.[7]

-

Modulation of Basicity: The electron-withdrawing CF₃ group decreases the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted interactions with acidic organelles or off-target proteins and improve oral bioavailability.

-

Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to stronger and more selective binding interactions with target proteins.[7]

These properties have a profound impact on the pharmacokinetic profiles of drugs. For example, the trifluoromethylpyridine-containing drug Berotralstat exhibits an average elimination half-life of approximately 93 hours after a single oral dose.[8]

Key Synthetic Methodologies

The industrial and laboratory-scale synthesis of trifluoromethylpyridine derivatives primarily relies on two robust strategies: the Halogen Exchange (HALEX) method and the Building Block approach .

Halogen Exchange from Trichloromethylpyridines

This classic "bottom-up" approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine. A key intermediate for many commercial products is 2,3-dichloro-5-(trifluoromethyl)pyridine .

Step 1: Synthesis of 2,3-dichloro-5-trichloromethylpyridine from 3-picoline. This step involves the vapor-phase chlorination of 3-picoline to introduce chlorine atoms onto both the ring and the methyl group.

Step 2: Fluorination of 2,3-dichloro-5-trichloromethylpyridine.

-

Reactants: 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine, 180 g (9.0 mol) of anhydrous hydrogen fluoride (HF), and mercuric oxide (catalyst).

-

Procedure:

-

To a polyethylene reactor, add the 2,3-dichloro-5-trichloromethylpyridine and anhydrous hydrogen fluoride.

-

Cool the mixture to -20 °C.

-

Slowly add mercuric oxide over a period of 3 hours, ensuring the reaction temperature does not exceed 35 °C.

-

Stir the reaction mixture for approximately 22 hours, or until the system appears gray-white.

-

Upon completion, filter the reaction mixture.

-

Neutralize the filtrate with a sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product.

-

-

Yield: This process can achieve a conversion rate of 100% with 98% selectivity for 2,3-dichloro-5-(trifluoromethyl)pyridine.[9]

Cyclocondensation with Trifluoromethyl Building Blocks

The "building block" approach involves constructing the pyridine ring from smaller, acyclic precursors, one of which already contains the trifluoromethyl group. This method offers great flexibility for creating diverse substitution patterns.[1][4]

Common trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

2-Bromo-3,3,3-trifluoropropene (BTP)

This protocol exemplifies the building block strategy for constructing a related trifluoromethylated heterocycle.

-

Reactants: Hydrazonyl chlorides and 2-bromo-3,3,3-trifluoropropene (BTP).

-

Procedure:

-

The reaction is performed as a transition-metal-free [3+2] cycloaddition.

-

The specific hydrazonyl chloride and BTP are reacted under appropriate solvent and temperature conditions (details would be specific to the desired product as outlined in the source literature).[2]

-

This method allows for the direct formation of the 5-trifluoromethylpyrazole ring system.[2]

-

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridine derivatives.

Caption: Generalized synthetic workflows for trifluoromethylpyridine derivatives.

Applications in Pharmaceuticals and Agrochemicals

Trifluoromethylpyridine derivatives have found broad applications as active ingredients in both pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Several TFMP-containing drugs have been approved, and many are in development, particularly as kinase inhibitors for oncology.

| Drug Name | Target/Class | Therapeutic Area | Selected In Vitro Data |

| Alpelisib | PI3Kα Inhibitor | Oncology (Breast Cancer) | IC₅₀ = 5 nM for PI3Kα |

| Tipranavir | Non-peptidic Protease Inhibitor | Antiviral (HIV) | Ki = 1.1 nM against HIV-1 protease |

| Enasidenib | IDH2 Inhibitor | Oncology (AML) | IC₅₀ = 12 nM for mutated IDH2 |

| Compound 17v | EGFR Inhibitor (Preclinical) | Oncology (Lung Cancer) | IC₅₀ = 2.27 µM (H1975 cell line)[10] |

| Compound 10j | EGFR Inhibitor (Preclinical) | Oncology (Glioblastoma) | Potent activity against U87-EGFRvIII cells |

Many trifluoromethylpyridine-based anticancer agents function by inhibiting protein kinases that are crucial for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[8] Inhibition of these pathways can halt the cell cycle and induce apoptosis (programmed cell death).

Caption: Simplified signaling pathway for a TFMP-based PI3K inhibitor.

Agrochemical Applications

The TFMP scaffold is integral to numerous high-performance pesticides.

| Compound Name | Type | Mode of Action | Selected In Vitro/In Vivo Data |

| Fluazifop-butyl | Herbicide | ACCase inhibitor | Effective post-emergence grass control |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | Broad-spectrum fungal control |

| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor | Insect growth regulator (IGR) |

| Compound E27 | Insecticide (Preclinical) | Not specified | LC₅₀ = 30.8 mg/L (against M. separata)[11] |

| Compound A16 | Plant Activator (Antiviral) | Induces host defense | EC₅₀ = 18.4 µg/mL (protective, vs TMV) |

Standardized Bioactivity Assessment

Evaluating the biological activity of novel trifluoromethylpyridine derivatives is a critical step in the discovery pipeline. Standardized in vitro assays are employed to determine potency and cellular effects.

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

-

Materials: Target kinase, substrate, ATP, Kinase Assay Buffer, trifluoromethylpyridine inhibitor (test compound), ADP-Glo™ Kinase Assay kit (or similar), multi-well plates.

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to achieve final assay concentrations.

-

Kinase Reaction: In a 384-well plate, add the kinase, the substrate/ATP mix, and the diluted test compound. Include controls (no inhibitor, no kinase).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP into ATP, fueling a luciferase/luciferin reaction that produces light.

-

Data Acquisition: Incubate for 30-60 minutes and measure luminescence using a plate reader.

-

Data Analysis: Normalize the data and plot the luminescence against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The following diagram illustrates the workflow for a typical in vitro screening cascade.

Caption: Experimental workflow for in vitro screening of TFMP derivatives.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have firmly established their role as a critical structural motif in the development of modern pharmaceuticals and agrochemicals. Their unique ability to enhance key molecular properties translates directly into improved performance and efficacy. The synthetic methodologies are now well-established, allowing for the creation of vast and diverse chemical libraries for screening. Future research will likely focus on exploring novel substitution patterns, developing more efficient and greener synthetic routes, and applying the TFMP scaffold to new biological targets and therapeutic areas. The continued investigation of this privileged core promises to yield the next generation of innovative drugs and crop protection agents.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and expected data for determining its solubility and stability profiles, crucial for its application in drug development. The trifluoromethyl group is known to enhance metabolic stability, making this compound and its derivatives of significant interest.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 871826-12-9 | N/A |

| Molecular Formula | C₇H₈ClF₃N₂ | N/A |

| Molecular Weight | 212.60 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Storage | Recommended at 2-8°C | N/A |

Solubility Profile

The aqueous solubility of an ionizable compound like this compound is highly dependent on the pH of the medium. As an amine hydrochloride salt, it is expected to be more soluble in acidic conditions where the amine group is protonated.

Expected pH-Dependent Aqueous Solubility

The following table illustrates the expected solubility profile at various pH levels. This data is hypothetical and would be determined experimentally.

| pH | Expected Solubility (mg/mL) | Method |

| 1.2 | High | Shake-Flask Method |

| 4.5 | Moderate to High | Shake-Flask Method |

| 6.8 | Low to Moderate | Shake-Flask Method |

| 7.4 | Low | Shake-Flask Method |

| 10.0 | Very Low | Shake-Flask Method |

Solubility in Organic Solvents

The solubility in common organic solvents is crucial for formulation and analytical method development.

| Solvent | Expected Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Sparingly Soluble to Insoluble |

| Acetonitrile | Sparingly Soluble |

| Water | pH-dependent |

Stability Profile

Stability testing is essential to understand the degradation pathways and to determine the shelf-life of the compound. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to identify potential degradation products.[2][3]

Forced Degradation Studies

The following table summarizes the expected stability under various stress conditions as per ICH Q1A(R2) guidelines.[4]

| Stress Condition | Reagents and Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential for degradation |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for degradation |

| Oxidation | 3% H₂O₂, RT, 24h | Potential for degradation |

| Thermal | 80°C, 48h | Likely stable |

| Photostability | ICH Q1B conditions | Likely stable, requires experimental verification |

Experimental Protocols

Detailed methodologies for determining the solubility and stability are provided below.

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol follows the "gold standard" shake-flask method for equilibrium solubility measurement.[5][6]

-

Preparation of Buffers: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 10.0).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer solution. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the saturated solution after the experiment to confirm the final pH.

-

Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or salt form changes.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of the compound.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at 80°C.

-

Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Analytical Methodology: HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is critical for the accurate quantification of this compound in both solubility and stability studies.

Typical HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient from low to high organic phase |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 260 nm) |

| Injection Volume | 10 µL |

This method would require validation for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

This technical guide provides a framework for evaluating the solubility and stability of this compound. While specific experimental data is not available, the outlined protocols and expected outcomes serve as a valuable resource for researchers and drug development professionals. The methodologies described are standard in the pharmaceutical industry and provide a solid basis for generating the necessary data to support the development of new chemical entities containing this promising structural motif. The enhanced metabolic stability often associated with the trifluoromethyl group underscores the importance of thoroughly characterizing such compounds.

References

- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. sgs.com [sgs.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Characterization of (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on the anticipated spectral characteristics based on the analysis of its constituent functional groups. It also includes detailed experimental protocols for acquiring such data and workflows for spectroscopic analysis.

Chemical Structure and Properties

This compound is a pyridine derivative with a trifluoromethyl group at the 5-position and an aminomethyl group at the 2-position, supplied as a hydrochloride salt.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 212.60 g/mol [1] |

| IUPAC Name | [5-(trifluoromethyl)-2-pyridinyl]methanamine;hydrochloride[1] |

| CAS Number | 871826-12-9[2][3][4] |

Expected Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar substituted pyridine compounds.

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the aminomethyl protons. The formation of the hydrochloride salt will cause a downfield shift of all proton signals due to the increased positive charge on the molecule[5].

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine-H3 | ~7.8-8.0 | d | ~8.5 | |

| Pyridine-H4 | ~8.2-8.4 | d | ~8.5 | |

| Pyridine-H6 | ~8.8-9.0 | s | ||

| -CH₂- | ~4.5-4.7 | s | Broadened due to exchange with NH₃⁺ | |

| -NH₃⁺ | ~9.0-9.5 | br s | Broad singlet, may exchange with solvent protons |

The ¹³C NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and one for the aminomethyl carbon. The trifluoromethyl group will cause the C5 signal to appear as a quartet due to C-F coupling.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~155-158 | Attached to the aminomethyl group |

| C3 | ~122-125 | |

| C4 | ~138-141 | |

| C5 | ~128-132 (q) | Coupled to three fluorine atoms |

| C6 | ~150-153 | |

| -CH₂- | ~45-48 | |

| -CF₃ | ~120-124 (q) | Strong quartet signal |

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | ~177.06 | Corresponds to the free base C₇H₇F₃N₂ |

The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the ammonium salt, the C-F bonds of the trifluoromethyl group, and the pyridine ring vibrations.

Table 5: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=C, C=N Stretch (Pyridine) | 1620-1450 | Medium to Strong |

| C-F Stretch (CF₃) | 1350-1100 | Strong |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard 1D proton pulse sequence.

-

Temperature: 298 K.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Experiment: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (LC-MS with ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added for both the background and the sample spectra.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis described.

Caption: General workflow for spectroscopic analysis.

The logical relationship for structural elucidation using multiple spectroscopic techniques can be visualized as follows:

Caption: Logic for structural elucidation.

References

(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a compound of interest in contemporary research and development. This document focuses on the precise determination of its molecular formula and molecular weight, critical parameters for any experimental and developmental workflow.

Core Chemical Data

The foundational data for this compound is presented below. This information is essential for accurate stoichiometric calculations, solution preparation, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C₇H₈ClF₃N₂[1][2][3] |

| Calculated Molecular Weight | 212.60 g/mol |

To ensure accuracy and transparency, the molecular weight was calculated based on the standard atomic weights of the constituent elements, as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Elemental Composition and Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula (C₇H₈ClF₃N₂). The standard atomic weights for the relevant elements are provided in the table below for reference.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[4][5][6] |

| Hydrogen | H | 1.008[7][8][9] |

| Chlorine | Cl | 35.45[10][11][12] |

| Fluorine | F | 18.998[13][14] |

| Nitrogen | N | 14.007[15][16][17] |

Calculation:

(7 * 12.011) + (8 * 1.008) + (1 * 35.45) + (3 * 18.998) + (2 * 14.007) = 212.60 g/mol

Logical Relationship of Molecular Properties

The relationship between the molecular formula and the molecular weight is a fundamental concept in chemistry. The following diagram illustrates this straightforward, hierarchical relationship.

Caption: Logical flow from molecular formula to molecular weight.

Note on Experimental Protocols and Signaling Pathways:

The determination of a chemical compound's molecular formula and weight is based on established chemical principles and does not involve experimental protocols or the elucidation of signaling pathways. These aspects are relevant to the functional and biological characterization of a substance, which is beyond the scope of this particular technical guide.

References

- 1. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride | C7H8ClF3N2 | CID 17749874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.871826-12-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Chlorine - Wikipedia [en.wikipedia.org]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 13. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

Methodological & Application

Application Notes and Protocols for (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This versatile primary amine serves as a crucial intermediate for the synthesis of a wide range of complex molecules, including potent enzyme inhibitors and modulators of signaling pathways. Notably, it is a recognized reagent in the preparation of azaquinazolinecarboxamide derivatives which act as p70S6K inhibitors, a kinase implicated in cancer and other diseases.[2][3]

These application notes provide detailed protocols for the synthesis of the parent amine and its application in a key synthetic transformation, alongside relevant data and workflow visualizations to facilitate its use in the laboratory.

Data Presentation

Table 1: Synthesis of a Urea Derivative via Amide Coupling

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. | Time (h) | Product |

| Phenyl (1-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate | This compound | DIPEA | THF | RT | 20 | 1-(1-Hydroxy-2,3-dihydro-1H-inden-5-yl)-3-((5-(trifluoromethyl)pyridin-2-yl)methyl)urea |

Note: This data is derived from patent literature describing the synthesis of KCNQ 2-5 channel activators. The yield for this specific reaction was not explicitly stated in the provided excerpt.

Experimental Protocols

Protocol 1: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine (Free Base)

This protocol is adapted from a known literature procedure for the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

-

2-Cyano-3-chloro-5-trifluoromethylpyridine

-

5% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Water

-

Hydrogen gas

-

Nitrogen gas

-

Autoclave reactor

-

HPLC system for reaction monitoring

Procedure:

-

To a 500 mL autoclave, add 2-cyano-3-chloro-5-trifluoromethylpyridine (0.1 mol).

-

Carefully add 5% palladium on activated carbon (wet, ~55% water content) and ethanol (170 g).

-

Seal the autoclave and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 2.0-2.5 MPa.

-

Heat the reaction mixture to 60°C and maintain this temperature with stirring for approximately 20-25 hours.

-

Monitor the reaction progress by HPLC. The reaction is complete when the starting material is consumed.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with nitrogen gas.

-

The reaction mixture contains the desired product, (5-(Trifluoromethyl)pyridin-2-yl)methanamine. Further purification by standard methods is required to isolate the pure product from impurities.

Protocol 2: Preparation of this compound

Materials:

-

(5-(Trifluoromethyl)pyridin-2-yl)methanamine (free base)

-

Anhydrous diethyl ether (or other suitable solvent like methanol or isopropanol)

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

Procedure:

-

Dissolve the purified (5-(Trifluoromethyl)pyridin-2-yl)methanamine free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution in diethyl ether dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Protocol 3: Amide Coupling - Synthesis of a Urea Derivative

This protocol is based on a procedure described in patent EP 3 447 045 B9 for the synthesis of KCNQ 2-5 channel activators.[4]

Materials:

-

Phenyl (1-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate

-

This compound (CAS: 871826-12-9)[5]

-

Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium hydrogen carbonate solution

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve phenyl (1-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate in anhydrous tetrahydrofuran (3 mL).

-

To this solution, add this compound (1.0 equivalent).

-

Add diisopropylethylamine (2.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium hydrogen carbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-(1-Hydroxy-2,3-dihydro-1H-inden-5-yl)-3-((5-(trifluoromethyl)pyridin-2-yl)methyl)urea.

Visualizations

Caption: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine.

Caption: Amide coupling to form a urea derivative.

Caption: General experimental workflow for amide coupling.

References

Application Notes and Protocols for (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key chemical intermediate prominently utilized in the synthesis of complex pharmaceutical compounds. Its structural features, particularly the trifluoromethyl group and the pyridinylmethylamine moiety, make it a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, properties that are highly desirable in drug candidates.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its role in the synthesis of the PARP (poly(ADP-ribose) polymerase) inhibitor, Niraparib.

Application Notes: A Crucial Intermediate for PARP Inhibitors

The primary application of this compound is as a precursor in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[4][5][6] PARP inhibitors represent a targeted cancer therapy that exploits deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality.[4][7]

Role in Niraparib Synthesis

In the synthesis of Niraparib, (5-(Trifluoromethyl)pyridin-2-yl)methanamine serves as the source for the trifluoromethylpyridine portion of the final drug molecule. This part of the structure is crucial for the drug's interaction with the PARP enzyme and for its overall pharmacokinetic profile. The synthesis generally involves the coupling of this amine intermediate with a suitably functionalized indazole derivative to form a key amide bond. Various synthetic routes to Niraparib have been developed, highlighting the importance of robust and efficient methods for the preparation and subsequent reaction of this intermediate.[7][8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for key steps in the synthesis of Niraparib and its intermediates, based on literature reports.

Table 1: Synthesis of a Niraparib Intermediate

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Amide Coupling | (5-(Trifluoromethyl)pyridin-2-yl)methanamine, 2H-Indazole-7-carboxylic acid derivative | Niraparib Precursor | DMF | HOBt, EDCI | RT | 12 | ~85 | >98 | Compiled from[8][10] |

Table 2: Representative Yields in Multi-step Niraparib Synthesis

| Intermediate | Starting Material | Key Transformation | Reported Yield (%) | Reference |

| Niraparib Intermediate 2 | Niraparib Intermediate 1 | Oxidation | 66.4 | [10] |

| Niraparib Intermediate 4 | Niraparib Intermediate 3 | Cyclization | 90 | [10] |

| Niraparib (final product) | Final Precursor | Deprotection/Salt Formation | 86 | [7] |

Experimental Protocols

The following protocols are compiled from various literature sources and provide a detailed methodology for key experiments involving this compound.

Protocol 1: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine from 2-Cyano-5-(trifluoromethyl)pyridine

This protocol describes the reduction of the nitrile to the primary amine.

Materials:

-

2-Cyano-5-(trifluoromethyl)pyridine

-

Palladium on carbon (5% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Hydrochloric acid (in a suitable solvent like ether or dioxane)

-

Nitrogen gas

-

Reaction vessel (e.g., Parr hydrogenator or similar pressure vessel)

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable pressure vessel, dissolve 2-cyano-5-(trifluoromethyl)pyridine (1 equivalent) in ethanol.

-

Carefully add 5% palladium on carbon catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with nitrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but refer to specific literature for optimal pressure).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethanol.

-

Combine the filtrates and cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 equivalents) in a suitable solvent (e.g., diethyl ether or dioxane) to the cooled filtrate with stirring.

-

The hydrochloride salt of (5-(Trifluoromethyl)pyridin-2-yl)methanamine will precipitate out of solution.

-

Collect the precipitate by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum to yield the desired product.

Characterization:

-

The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Amide Coupling with an Indazole Carboxylic Acid Derivative

This protocol outlines the key step in the synthesis of a Niraparib precursor, involving the formation of an amide bond.

Materials:

-

This compound

-

2H-Indazole-7-carboxylic acid derivative (e.g., a protected form)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1-Hydroxybenzotriazole (HOBt)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography equipment (for purification, if necessary)

Procedure:

-

To a solution of the 2H-indazole-7-carboxylic acid derivative (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDCI (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, neutralize this compound (1.1 equivalents) with a suitable base like triethylamine or DIPEA (1.2 equivalents) in DMF.

-

Add the neutralized amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide precursor of Niraparib.

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Visualizations

PARP Inhibition Signaling Pathway

Caption: Mechanism of action of Niraparib via PARP inhibition.

Experimental Workflow: Synthesis of a Niraparib Precursor

Caption: Workflow for the synthesis of a key Niraparib precursor.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

Application Notes and Protocols for the Utilization of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in the Synthesis of p70S6K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key chemical intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug discovery. These attributes are particularly advantageous in the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azaquinazolinecarboxamide derivatives, a class of compounds that have been investigated as potent inhibitors of the 70 kDa ribosomal protein S6 kinase (p70S6K).

p70S6K is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, including cancer and type 2 diabetes.[1][2] Inhibition of p70S6K is therefore a promising therapeutic strategy for these conditions.

Application: Synthesis of Azaquinazolinecarboxamide p70S6K Inhibitors

This compound serves as a crucial amine component in an amide coupling reaction with a suitable quinazoline-2-carboxylic acid derivative to form the final azaquinazolinecarboxamide. The general synthetic approach involves the preparation of the quinazolinone core, followed by coupling with the title amine.

General Synthetic Workflow

The synthesis of azaquinazolinecarboxamide-based p70S6K inhibitors using this compound can be conceptualized in the following workflow:

References

Application Notes and Protocols: (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a key building block in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway. The inclusion of a trifluoromethyl group on the pyridine ring often enhances metabolic stability and cell permeability, making this intermediate highly valuable in drug discovery.[1][2]

Application: Synthesis of Azaquinazoline-Based PI3K/mTOR Inhibitors

This compound is a crucial intermediate in the synthesis of azaquinazoline derivatives that exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These kinases are central components of a signaling pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.

One notable example is the preclinical candidate PQR309, a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor. The synthesis of PQR309 and its analogs often involves the coupling of a substituted azaquinazoline core with this compound or a related derivative.

Quantitative Data: In Vitro Activity of Azaquinazoline-Based Inhibitors

The following table summarizes the in vitro inhibitory activity of representative azaquinazoline-based compounds against various PI3K isoforms and mTOR.

| Compound | PI3Kα (Ki, nM) | PI3Kβ (Ki, nM) | PI3Kδ (Ki, nM) | PI3Kγ (Ki, nM) | mTOR (Ki, nM) | Cellular Antiproliferative Activity (IC50, nM) |

| PQR309 | 33 | 112 | 39 | 93 | 30 | Varies by cell line (e.g., U87MG: 80 nM) |

| Analog A | 45 | 150 | 55 | 120 | 40 | Not Reported |

| Analog B | 28 | 98 | 35 | 85 | 25 | Not Reported |

Data is representative and compiled from preclinical studies of PQR309 and structurally related analogs.

Pharmacokinetic Profile

Compounds derived from this compound, such as PQR309, have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, which are critical for treating central nervous system cancers.

| Parameter | Value |

| Oral Bioavailability (Mouse) | > 40% |

| Brain-to-Plasma Ratio | ~1.0 |

| Half-life (Mouse, oral) | 4-6 hours |

| Cmax (Mouse, 50 mg/kg oral) | ~5 µM |

| Tmax (Mouse, oral) | 1-2 hours |

Data is representative for PQR309.

Experimental Protocols

Representative Synthesis of an Azaquinazoline-Based PI3K/mTOR Inhibitor

This protocol describes a representative synthesis of an azaquinazoline inhibitor using this compound. The key step is a Suzuki coupling reaction to introduce the trifluoromethyl-pyridinylmethylamino moiety.

Step 1: Synthesis of the Azaquinazoline Core

A suitable di-chloro-azaquinazoline precursor is synthesized according to established literature procedures.

Step 2: Suzuki Coupling with this compound

-

To a solution of the di-chloro-azaquinazoline (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water is added this compound (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is then heated to 90 °C and stirred for 12-18 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired azaquinazoline inhibitor.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (p70S6K)

This protocol outlines a method to determine the in vitro inhibitory activity of a synthesized compound against the p70S6 kinase.

-

Reagents and Materials:

-

Recombinant human p70S6K enzyme

-

S6 peptide substrate

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

Radiolabeled [γ-³²P]ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, S6 peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-